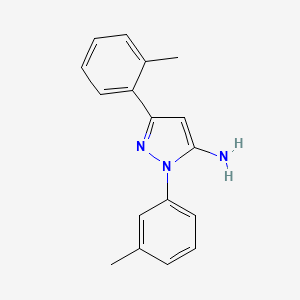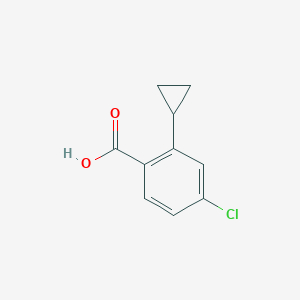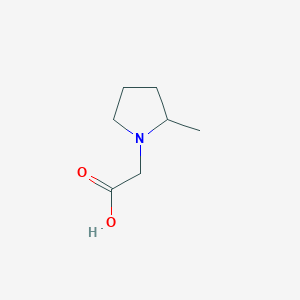
3-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two methylphenyl groups attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 3-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine include other substituted pyrazoles, such as:
- 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
- 3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
- 3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
These compounds share structural similarities but may differ in their chemical properties and reactivity due to the position and nature of the substituents on the aromatic rings.
Propriétés
Formule moléculaire |
C17H17N3 |
|---|---|
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
5-(2-methylphenyl)-2-(3-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H17N3/c1-12-6-5-8-14(10-12)20-17(18)11-16(19-20)15-9-4-3-7-13(15)2/h3-11H,18H2,1-2H3 |
Clé InChI |
VFNMXXSSXJHMNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=CC=C3C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164874.png)
![6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13164876.png)

![(2E)-3-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13164894.png)
![1-{Octahydrocyclopenta[b]pyrrol-1-yl}prop-2-yn-1-one](/img/structure/B13164901.png)

![6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13164919.png)

![Bicyclo[3.2.1]octan-2-amine](/img/structure/B13164925.png)



![1-[(3-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13164966.png)

